Policapram

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRHAPPMIUHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

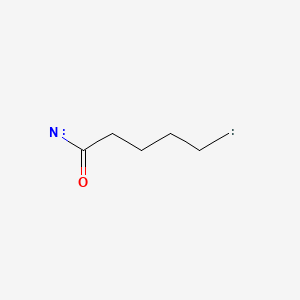

[CH]CCCCC(=O)[N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: A Modern Perspective on a Classic Polymer

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Policapram (Nylon 6)

This compound, commercially known as Nylon 6, is a cornerstone of the polymer industry, valued for its exceptional mechanical strength, wear resistance, and thermal stability.[1][2] Its synthesis, primarily through the ring-opening polymerization (ROP) of ε-caprolactam, is a classic yet evolving field of study.[3] While the industrial production of Nylon 6 is well-established, ongoing research into its synthesis mechanisms and kinetics is driven by the need for more efficient, sustainable, and controlled polymerization processes, particularly for advanced applications in composites, biomedical devices, and specialty fibers.[4][5][6] This guide offers a deep dive into the core chemical principles governing this compound synthesis, tailored for researchers and scientists aiming to innovate in this domain.

The Chemistry of this compound Formation: Ring-Opening Polymerization

The transformation of the cyclic ε-caprolactam monomer into the linear polyamide chain is a thermodynamically driven process, but its practical execution relies on distinct mechanistic pathways. The choice of pathway dictates reaction speed, polymer molecular weight, and the feasibility of the process under specific conditions. The three primary mechanisms are hydrolytic, anionic, and cationic polymerization.

Hydrolytic Polymerization: The Industrial Workhorse

The hydrolytic route is the original and still predominant method for large-scale industrial production of Nylon 6.[7] It is a robust process that, while slower than other methods, is well-understood and highly scalable.

Mechanism: The reaction is initiated by water and proceeds through several equilibrium stages.[8] A detailed analysis using Density Functional Theory (DFT) has elucidated a four-stage mechanism for the initial steps.[7][9]

-

Stage 1: Ring-Opening Hydrolysis: A water molecule acts as a nucleophile, attacking the carbonyl group of the caprolactam ring. This is followed by a proton transfer, leading to the ring opening and formation of 6-aminocaproic acid (ACA). This initial hydrolysis is the slowest step and thus rate-determining for the overall process.[7][8][9]

-

Stage 2: Dimerization (Polycondensation): The newly formed ACA, possessing both an amine and a carboxylic acid group, reacts with another caprolactam molecule or another ACA molecule. The amine group of one molecule attacks the carboxyl group of another, eliminating a water molecule in a classic step-growth polycondensation reaction.

-

Stage 3: Chain Propagation: The process of polycondensation continues, with linear oligomers and polymer chains growing by reacting with either caprolactam (polyaddition) or other chains (polycondensation).[8]

-

Side Reactions: A significant side reaction is the "backbiting" of the amino end group of a linear chain, which can lead to the reformation of caprolactam or the formation of cyclic oligomers.[7][9] This contributes to the equilibrium nature of the reaction, where monomer conversion typically reaches around 90%.[7]

Field Insight: The high temperatures (250-280°C) and pressures required for hydrolytic polymerization are necessary to drive the equilibrium toward the polymer and to maintain the polymer in a molten state for processing.[10] The water content is a critical parameter to control; initially, it acts as an initiator, but later in the process, excess water must be removed to shift the polycondensation equilibrium toward higher molecular weight polymer.[8]

Diagram: Hydrolytic Polymerization Mechanism

Caption: Key stages in the hydrolytic polymerization of ε-caprolactam.

Anionic Polymerization: The High-Speed Route

Anionic ring-opening polymerization (AROP) is significantly faster than the hydrolytic method and can be performed at much lower temperatures (150–180°C).[4][11] This makes it ideal for reactive processing applications like reaction injection molding (RIM) and casting of large parts.[11] The mechanism is complex, involving a catalyst and an activator (also called an initiator).[4][5]

Mechanism:

-

Catalyst Action: A strong base (e.g., sodium hydride, sodium caprolactamate) acts as the catalyst. It deprotonates a caprolactam monomer to form a highly nucleophilic caprolactam anion.[5]

-

Initiation: The reaction is initiated by an "activated monomer," typically an N-acylcaprolactam. This activator can be added directly or formed in situ. The caprolactam anion attacks the carbonyl carbon of the N-acylcaprolactam activator. This opens the ring of the activator and generates a new N-acylcaprolactam site at the end of the growing chain.[4][12]

-

Propagation: The propagation step is a rapid sequence. The caprolactam anion, regenerated in the previous step, abstracts a proton from a neutral caprolactam monomer. This regenerates the catalyst (caprolactam anion) and leaves a neutral polymer chain with a highly reactive N-acylcaprolactam end group. Another caprolactam anion then attacks this end group, adding a monomer unit to the chain.[4][13] This process repeats, allowing for very fast polymer growth.

Expertise & Experience: The extreme sensitivity of anionic polymerization to water is a critical experimental consideration.[14][15] Water readily protonates the highly basic caprolactam anion, deactivating the catalyst and terminating chain growth.[10] Therefore, meticulous drying of the monomer, catalyst, and reaction vessel is paramount for achieving high molecular weight polymer. The ratio of catalyst to activator is also crucial, as it controls the number of growing chains and ultimately influences the final molecular weight and reaction rate.[16]

Diagram: Anionic Polymerization Mechanism

Caption: Simplified mechanism of activated anionic polymerization.

Cationic Polymerization

Cationic polymerization of caprolactam is less common but academically significant. It is typically initiated by strong protic acids (e.g., HCl) or Lewis acids under anhydrous conditions.[17] The mechanism involves the protonation of the carbonyl oxygen of the caprolactam, which activates the ring for nucleophilic attack by another monomer molecule.[17] While it offers a different synthetic route, controlling the reaction and achieving high molecular weights can be challenging compared to the anionic and hydrolytic methods.[6]

Reaction Kinetics and Modeling

Understanding the kinetics of polymerization is essential for reactor design, process optimization, and controlling the final properties of the polymer.

Factors Influencing Polymerization Kinetics

-

Temperature: As with most chemical reactions, temperature has a significant effect. In hydrolytic polymerization, higher temperatures increase the rate of all reaction steps. In anionic polymerization, temperature influences initiation, propagation, and potential side reactions, with an optimal range often found to balance rate and polymer properties.[4][18]

-

Concentrations of Reactants:

-

Water (Hydrolytic): The initial water concentration directly affects the rate of the initial ring-opening step.[8]

-

Catalyst & Activator (Anionic): The concentrations of both the catalyst ([C]) and activator/initiator ([I]) are critical. The polymerization rate is a function of both concentrations.[16] Studies have shown the rate can be expressed by equations such as:

-

Rate ∝ [I][C] when [C] ≤ 1.5[I]

-

Rate ∝ [I]² when [C] > 1.5[I]

-

-

-

Impurities: Water is the most significant impurity in anionic polymerization, acting as a potent inhibitor.[14][15] Its presence must be carefully controlled and can be compensated for by adding surplus activator and catalyst.[10][19]

Kinetic Models

Kinetic models for caprolactam polymerization can be broadly categorized as mechanistic or semi-empirical.[20]

-

Mechanistic Models: These models attempt to account for all individual chemical reactions, including initiation, propagation, polycondensation, and side reactions. While highly accurate, they are often complex due to the large number of reactions occurring simultaneously.[20]

-

Semi-Empirical Models: These models describe the overall process phenomenologically. A widely used model for non-isothermal anionic polymerization is the Malkin model, which relates the rate of temperature increase (due to the exothermic reaction) to the degree of conversion.[15] The degree of conversion (β) can be calculated from the reaction temperature profile.[15]

The table below summarizes key kinetic parameters found in the literature for anionic polymerization.

| Parameter | Value | Conditions | Source |

| Apparent Activation Energy | 19.0 kcal/mol | [C] ≤ 1.5[I] | |

| Apparent Activation Energy | 20.7 kcal/mol | [C] > 1.5[I] | |

| Activation Energy (Ea) | 67–79 kJ/mol | NaCL catalyst, HDI activator | [15] |

Experimental Methodologies

This section provides validated protocols for the synthesis and characterization of this compound, embodying a self-validating system where characterization confirms the success of the synthesis.

Protocol: Anionic Synthesis of this compound

This protocol describes a lab-scale bulk polymerization, a method that aligns with industrial reactive processing principles.[4]

Materials:

-

ε-Caprolactam (CPL), dried under vacuum at 35-40°C overnight.[13]

-

Sodium hydride (NaH, 60% dispersion in mineral oil) as catalyst.[11]

-

N-acetylcaprolactam (AcCL) or Methylene diphenyl diisocyanate (MDI) as activator.[11]

-

Nitrogen gas (high purity).

-

Glass reactor with mechanical stirrer, nitrogen inlet/outlet, and heating mantle.

Procedure:

-

Reactor Preparation: Assemble and flame-dry the glass reactor under a stream of dry nitrogen to eliminate all moisture.

-

Monomer Charging: Add the pre-dried ε-caprolactam to the reactor. Heat the reactor to 130°C under a gentle nitrogen flow to melt the monomer and ensure any trace moisture is removed. Maintain stirring.[11]

-

Initiation: Raise the temperature to the desired polymerization temperature (e.g., 180-220°C).[11]

-

Catalyst and Activator Addition: Carefully add the specified amounts of catalyst (e.g., NaH) and activator (e.g., AcCL). The reaction is often very rapid, and a significant increase in viscosity will be observed as the polymer forms.[4][11]

-

Polymerization: Allow the reaction to proceed for the desired time (can be minutes). The molten mass will become highly viscous and may solidify.

-

Recovery: Cool the reactor to room temperature. The solid polymer can be removed from the reactor.

-

Purification (Optional): To remove unreacted monomer and oligomers, the polymer can be chipped and washed with hot water.[8]

Diagram: Experimental Workflow for Synthesis & Characterization

Caption: A typical workflow for this compound synthesis and analysis.

Characterization Protocols: A Self-Validating Approach

The success of the synthesis is validated through a suite of analytical techniques.

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To confirm the formation of the polyamide structure.

-

Methodology: Acquire a spectrum of the purified polymer using an ATR-FTIR spectrometer.

-

Expected Result: Look for characteristic polyamide peaks: N-H stretching (~3300 cm⁻¹), C=O stretching of the amide I band (~1630 cm⁻¹), and N-H bending of the amide II band (~1550 cm⁻¹). The peak corresponding to the cyclic amide carbonyl of caprolactam (~1670 cm⁻¹) should be absent or significantly reduced.[21]

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine thermal properties like melting temperature (Tm) and crystallinity.

-

Methodology: Heat a small sample (5-10 mg) in a DSC instrument under a nitrogen atmosphere, typically from room temperature to 250°C at a rate of 10°C/min.

-

Expected Result: A sharp endothermic peak should be observed around 220°C, corresponding to the melting point of Nylon 6.[2][16] The degree of crystallinity can be calculated from the enthalpy of melting.

-

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Methodology: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and analyze using a GPC system calibrated with appropriate standards.

-

Expected Result: The obtained molecular weight and PDI provide direct measures of the polymerization's success. Anionic polymerization can yield high molecular weights (e.g., >80,000 g/mol ) with varying PDI depending on conditions.[11]

-

Conclusion

The synthesis of this compound is a mature yet dynamic field. While hydrolytic polymerization remains the industrial standard for its robustness, anionic polymerization offers unparalleled speed and is enabling new manufacturing paradigms like in-situ composite formation. A thorough understanding of the underlying mechanisms—from nucleophilic attack in hydrolytic processes to the delicate interplay of catalysts and activators in anionic systems—is crucial. By mastering the kinetics and leveraging precise experimental control, researchers can tailor the properties of this compound to meet the demands of next-generation applications.

References

-

Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

A mechanistic kinetic model for the initiated anionic polymerization of ε-caprolactam. Polymer Engineering & Science. Available at: [Link]

-

Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers. American Chemical Society. Available at: [Link]

-

Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. Journal of Composites Science. Available at: [Link]

-

Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Applied Polymer Science. Available at: [Link]

-

Synthesis of High Molecular Weight Nylon 6 by Anionic Polymerization of ε-Caprolactam. Mechanism and Kinetics. Semantic Scholar. Available at: [Link]

-

Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing. Available at: [Link]

-

Experimental study of polymerization and crystallization kinetics of polyamide 6 obtained by anionic ring opening polymerization of ε-caprolactam. ResearchGate. Available at: [Link]

-

Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. Journal of Composites Science. Available at: [Link]

-

Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. MDPI. Available at: [Link]

-

Polymerization of ε-Caprolactam by Latent Precatalysts Based on Protected N-Heterocyclic Carbenes. ACS Macro Letters - ACS Publications. Available at: [Link]

-

Global Nylon 6 Production Capacity reach to 8.86 million Tons in 2024. HDIN Research. Available at: [Link]

-

An industrial process for the production of nylon 6 6 through the step-growth reaction of adipic acid and hexamethylenediamine. ScholarWorks@UARK. Available at: [Link]

-

The Manufacturing Process of Nylon 6. Wanhan Plastic. Available at: [Link]

-

Nylon 6. Wikipedia. Available at: [Link]

-

The common analytical techniques used to determine the properties of PCL-based packaging films. ResearchGate. Available at: [Link]

-

Some remarks on the cationic polymerization of caprolactam. Semantic Scholar. Available at: [Link]

-

The anionic polymerization of caprolactam. ResearchGate. Available at: [Link]

-

Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. ACS Publications. Available at: [Link]

-

Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

-

Anionic Polymerization: Principles and Practice. ScienceDirect. Available at: [Link]

-

Polymerization of ε-Caprolactam by Latent Precatalysts Based on Protected N-Heterocyclic Carbenes. ResearchGate. Available at: [Link]

-

Polymerization of ϵ‐Caprolactam to Nylon‐6 Catalyzed by Barium σ‐Borane Complex under Mild Condition. Semantic Scholar. Available at: [Link]

-

Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. MDPI. Available at: [Link]

-

Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI. Available at: [Link]

-

Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Applied Polymers. Available at: [Link]

-

Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PMC - NIH. Available at: [Link]

-

Comparison between hydrolytic polymerization and anionic ring-opening... ResearchGate. Available at: [Link]

-

Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. MDPI. Available at: [Link]

-

Reactive Processing of ε-caprolactam for Application in Thermoplastic Resin Transfer Moulding (TP-RTM). UQ eSpace - The University of Queensland. Available at: [Link]

-

Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. Available at: [Link]

-

Preparation and Characterization of Polycaprolactone (PCL) Antimicrobial Wound Dressing Loaded with Pomegranate Peel Extract. NIH. Available at: [Link]

-

Anionic Polymerization of ε-Caprolactam in Miniemulsion: Synthesis and Characterization of Polyamide-6 Nanoparticles. Macromolecules - ACS Publications. Available at: [Link]

-

Characterization of Hydroxyapatite/Polypyrrole/Poly (Caprolactone) Based Solvent Cast Thin Films. ARPN Journal of Engineering and Applied Sciences. Available at: [Link]

-

Synthesis and characterization of polycaprolactone-based segmented polyurethanes. TÜBİTAK Academic Journals. Available at: [Link]

-

On caprolactam polymerization. ResearchGate. Available at: [Link]

-

What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis?. YouTube. Available at: [Link]

-

Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India. Available at: [Link]

-

Synthesis of a Polymer: Nylon-6,6. Pasadena City College. Available at: [Link]

-

CHEM 2100L Experiment 7 - Polymer Synthesis. YouTube. Available at: [Link]

-

Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. Available at: [Link]

-

Polyamide Formation (A-Level Chemistry). Study Mind. Available at: [Link]

-

Synthesis of Polyamide. Scribd. Available at: [Link]

Sources

- 1. Global Nylon 6 Production Capacity reach to 8.86 million Tons in 2024 [hdinresearch.com]

- 2. Nylon 6 - Wikipedia [en.wikipedia.org]

- 3. The Manufacturing Process of Nylon 6 [wanhan-plastic.com]

- 4. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]

- 5. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Sci-Hub. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model / Journal of Composites Science, 2020 [sci-hub.box]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Ring-Opening Polymerization of ε-Caprolactam

This guide provides a comprehensive exploration of the ring-opening polymerization (ROP) of ε-caprolam, the cornerstone of Polyamide 6 (Nylon 6) production. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental mechanisms, critical process parameters, and practical methodologies that govern the synthesis of this vital polymer. We will dissect the causality behind experimental choices, offering field-proven insights to bridge theoretical knowledge with practical application.

Introduction: The Significance of ε-Caprolactam ROP

The transformation of the cyclic monomer ε-caprolam into the linear high-molecular-weight polymer, Polyamide 6, is a process of immense industrial and scientific importance.[1][2] This ring-opening polymerization (ROP) is a versatile and efficient method for producing a polymer with a wide array of applications, from textiles and automotive parts to biomedical devices.[2][3] The properties of the final Polyamide 6 are intrinsically linked to the conditions under which polymerization is conducted. Therefore, a deep understanding of the reaction mechanisms and the influence of various parameters is paramount for controlling the polymer's molecular weight, polydispersity, and ultimately, its performance characteristics.[4]

This guide will systematically unpack the three primary pathways for ε-caprolam ROP: anionic, cationic, and hydrolytic polymerization. Each method possesses unique characteristics, advantages, and challenges that will be explored in detail.

Anionic Ring-Opening Polymerization (AROP): The Workhorse of Nylon 6 Synthesis

Anionic ring-opening polymerization (AROP) is the most prevalent and industrially significant method for producing Polyamide 6.[2] Its prominence stems from its rapid reaction rates, high monomer conversion, and the ability to proceed at temperatures below the melting point of the resulting polymer.[3][5]

The Mechanism of Anionic Polymerization

The AROP of ε-caprolam is a complex yet elegant process that relies on a two-component initiating system: a strong base (catalyst) and an N-acyl lactam (activator or co-initiator).[2][6]

-

Initiation: The process begins with the deprotonation of an ε-caprolam monomer by a strong base, typically an alkali metal lactamate like sodium caprolactamate, to form a lactam anion. This lactam anion is a powerful nucleophile.[7][8]

-

Activation: The lactam anion then attacks the carbonyl group of an activator molecule (e.g., N-acetyl caprolactam). This step is crucial as it creates a highly reactive N-acylated lactam, which serves as the true growth center for the polymer chain.

-

Propagation: The propagation step involves the nucleophilic attack of a lactam anion on the endocyclic carbonyl group of the growing polymer chain's N-acyl lactam end-group. This opens the ring and extends the polymer chain by one monomer unit, simultaneously regenerating the N-acyl lactam active end. This regenerated end is then attacked by another lactam anion, continuing the chain growth.[6][7]

Critical Conditions for AROP

The success of AROP is highly dependent on meticulous control over several experimental parameters.

A variety of strong bases can act as initiators, with alkali metal hydrides and lactamates of alkali or alkaline earth metals being common choices.[9] The selection of the activator is equally critical, as it influences the polymerization rate. Common activators include N-acetylcaprolactam and isocyanates.[3][10] The concentrations of both the initiator and activator are key factors in controlling the polymerization kinetics and the molecular weight of the resulting polymer.[6]

| Parameter | Typical Range (mol %) | Impact on Polymerization | Reference |

| Catalyst (Initiator) Conc. | 0.3 - 1.0 | Higher concentration generally leads to a faster reaction rate. | [11] |

| Activator Conc. | 0.3 - 1.5 | Influences the number of growing chains and thus the molecular weight. | [6][11] |

Temperature plays a multifaceted role in AROP. The polymerization is an exothermic process, and the reaction temperature affects both the rate of polymerization and the crystallization of the forming Polyamide 6.[6] An optimal temperature range, typically between 140°C and 170°C, is sought to balance rapid chain growth with controlled crystallization.[6][12][13] Temperatures that are too low can lead to dominant crystallization, trapping unreacted monomer, while excessively high temperatures can promote side reactions.[12]

The AROP of ε-caprolam is notoriously sensitive to the presence of water.[11][14][15] Water can react with and deactivate both the activator and the catalyst, leading to a significant reduction in the polymerization rate and unpredictable results.[14][16] Therefore, it is imperative to use anhydrous reagents and maintain an inert atmosphere during the polymerization process.[9][15] The influence of water can be compensated to some extent by increasing the concentrations of the activator and catalyst.[11][14][17]

Experimental Protocol for AROP of ε-Caprolactam

This protocol outlines a general procedure for the bulk anionic ring-opening polymerization of ε-caprolam.

Materials:

-

ε-Caprolactam (high purity, dried under vacuum)

-

Initiator (e.g., Sodium caprolactamate solution)

-

Activator (e.g., N-acetyl caprolactam)

-

Dry, inert gas (Nitrogen or Argon)

-

Reaction vessel with mechanical stirring and temperature control

Procedure:

-

Monomer Preparation: Dry the ε-caprolam under vacuum at a temperature below its melting point (e.g., 50-60°C) for several hours to remove any residual moisture.

-

Reaction Setup: Assemble the reaction vessel and purge it thoroughly with a dry, inert gas to create an anhydrous environment.

-

Monomer Melting: Charge the dried ε-caprolam into the reaction vessel and heat it to a temperature above its melting point (e.g., 80-90°C) under a continuous inert gas flow.

-

Initiator Addition: Once the monomer is completely molten and thermally equilibrated at the desired polymerization temperature (e.g., 150°C), add the initiator solution with vigorous stirring to ensure homogeneous distribution.

-

Activator Addition & Polymerization: After the initiator is well-mixed, add the activator to the molten monomer-initiator mixture. The polymerization will commence rapidly, often accompanied by an increase in viscosity.

-

Reaction Monitoring: Monitor the reaction progress by observing the increase in viscosity. The reaction is typically complete within a few minutes to an hour, depending on the specific conditions.

-

Polymer Isolation: Once the polymerization is complete, the solid Polyamide 6 can be removed from the reactor.

-

Post-Processing: The polymer may require further processing, such as grinding and extraction of any unreacted monomer.

Cationic Ring-Opening Polymerization (CROP)

While less common than its anionic counterpart, cationic ring-opening polymerization offers an alternative route to Polyamide 6.

Mechanism of Cationic Polymerization

CROP is typically initiated by strong protonic acids or Lewis acids.[18] The mechanism involves the protonation of the carbonyl oxygen of the ε-caprolam monomer, which activates the monomer for nucleophilic attack by another monomer molecule. The propagation proceeds through the addition of monomers to the growing chain end.[18]

Conditions and Catalysts for CROP

A range of catalysts, including strong acids and heterogeneous catalysts like certain types of clay, can be employed for CROP.[18] The reaction temperature is a critical parameter, with higher temperatures generally leading to increased conversion rates.[18] However, CROP of ε-caprolam can be more challenging to control compared to AROP, often resulting in polymers with broader molecular weight distributions.[7]

Hydrolytic Polymerization: The Industrial Foundation

Hydrolytic polymerization is the original industrial method for Nylon 6 synthesis and is still in use, particularly for large-scale continuous processes.[2]

The Mechanism of Hydrolytic Polymerization

This process is initiated by water at elevated temperatures and pressures.[1][19] The mechanism proceeds in two main stages:

-

Ring-Opening: Water first hydrolyzes ε-caprolam to form aminocaproic acid.[19]

-

Polycondensation: The aminocaproic acid then undergoes step-growth polycondensation with other aminocaproic acid molecules or with ε-caprolam to form the Polyamide 6 chains.

| Stage | Reaction | Key Parameters |

| 1. Hydrolysis | ε-Caprolactam + H₂O ⇌ Aminocaproic Acid | High Temperature, Pressure |

| 2. Polycondensation | n(Aminocaproic Acid) ⇌ Polyamide 6 + (n-1)H₂O | High Temperature, Water Removal |

Industrial Process Conditions

The hydrolytic polymerization of ε-caprolam is typically carried out in a continuous process at temperatures ranging from 250°C to 280°C. The initial presence of water is essential for ring-opening, but water must be removed during the later stages of polycondensation to drive the equilibrium towards high molecular weight polymer formation.

Concluding Remarks

The ring-opening polymerization of ε-caprolam is a rich and multifaceted field of polymer chemistry. The choice of polymerization method—be it the rapid and versatile anionic route, the alternative cationic pathway, or the robust hydrolytic process—is dictated by the desired properties of the final Polyamide 6 and the specific application requirements. Mastery of the reaction conditions, particularly initiator/catalyst systems, temperature, and the rigorous exclusion of impurities like water, is fundamental to achieving reproducible and high-quality polymer synthesis. This guide has laid out the core principles and practical considerations to empower researchers and professionals in their endeavors with this remarkable polymerization system.

References

- Ben Hamou, K., Brüning, R., La Plante, G., Thibault, M.-H., Robichaud, J., & Djaoued, Y. (2025). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing.

Sources

- 1. The Manufacturing Process of Nylon 6 [wanhan-plastic.com]

- 2. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5039784A - Process for an anionic melt polymerization of caprolactam with initiator, activator, coadjuvant and dispersing medium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. figshare.com [figshare.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Nylon 6 Fiber | PDF [slideshare.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. scholarworks.uark.edu [scholarworks.uark.edu]

- 29. pubs.acs.org [pubs.acs.org]

- 30. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 31. researchgate.net [researchgate.net]

- 32. jinzongmachinery.com [jinzongmachinery.com]

- 33. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Criticality of Molecular Weight in Policapram Applications

An In-Depth Technical Guide to the Molecular Weight Characterization of Policapram (Polyamide 6)

This compound, also known as Polyamide 6 or Nylon 6, is a semicrystalline polyamide with widespread applications ranging from industrial fibers and engineering plastics to advanced drug delivery systems. Its mechanical properties—such as tensile strength, elasticity, and thermal stability—along with its performance in biomedical applications are intrinsically linked to its molecular weight (MW) and molecular weight distribution (MWD).[1][2] For researchers and drug development professionals, an accurate and comprehensive characterization of these parameters is not merely a quality control metric; it is a fundamental necessity for predicting material behavior, ensuring lot-to-lot consistency, and meeting stringent regulatory requirements.[3][4]

This guide provides a deep dive into the core analytical techniques used for this compound MW characterization. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detail field-proven protocols, and offer insights to navigate the unique challenges presented by this polymer, such as its challenging solubility.

The Workhorse Technique: Size Exclusion Chromatography (SEC/GPC)

Size Exclusion Chromatography (SEC), often called Gel Permeation Chromatography (GPC) in the context of organic solvents, is the premier and most widely used method for determining the MWD of polymers.[5][6] The technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting from the chromatography column faster than smaller ones.[7][8]

Expertise & Causality: The this compound Solubility Challenge

The primary obstacle in SEC analysis of this compound is its poor solubility in common chromatographic solvents like tetrahydrofuran (THF).[2][9] The strong intermolecular hydrogen bonds between the amide groups make it soluble only in aggressive, highly polar solvents such as m-cresol, benzyl alcohol, or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[10] While these solvents can be used directly, they present challenges related to viscosity, safety, and column stability.

A validated and powerful alternative is the chemical modification of this compound via N-trifluoroacetylation .[11][12] This reaction, using trifluoroacetic anhydride (TFAA), replaces the hydrogen on the amide nitrogen with a trifluoroacetyl group. This derivatization effectively breaks the intermolecular hydrogen bonds, rendering the polymer readily soluble in conventional solvents like THF or chloroform, allowing for analysis with standard SEC columns and systems.[11][12]

Experimental Protocol: SEC of N-trifluoroacetylated this compound

-

Sample Derivatization (N-trifluoroacetylation):

-

Accurately weigh ~10 mg of this compound into a clean, dry vial.

-

Add 2 mL of chloroform to suspend the polymer.[11]

-

Add 200 µL of trifluoroacetic anhydride (TFAA) to the suspension.

-

Seal the vial and stir at room temperature for 2 hours until the polymer completely dissolves, indicating the reaction is complete.[11]

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Re-dissolve the dried, derivatized polymer in a known volume of mobile phase (e.g., THF) to the desired concentration (typically 1-2 mg/mL).

-

Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter before injection.

-

-

Chromatographic Conditions:

-

System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[6]

-

Mobile Phase: Tetrahydrofuran (THF), stabilized.[8]

-

Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., Agilent PLgel) suitable for the expected MW range.[13]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 35-40 °C to ensure viscosity consistency.

-

Detector: Differential Refractive Index (DRI) detector.[8]

-

Injection Volume: 100 µL.

-

-

Calibration:

-

Prepare a series of narrow polydispersity polystyrene (PS) standards in THF.[7][14]

-

Inject each standard and record its peak elution time.

-

Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) of the standards against their elution time. A 3rd or 5th-order polynomial fit is typically used.[7]

-

-

Data Analysis:

-

Process the chromatogram of the derivatized this compound sample.

-

Using the polystyrene calibration curve, calculate the molecular weight averages (Number-average Mn, Weight-average Mw, Z-average Mz) and the Polydispersity Index (PDI = Mw/Mn).

-

Data Presentation: SEC Parameters

| Parameter | Description | Typical Value/Condition | Rationale |

| Solvent System | Eluent used for separation | THF (post-derivatization) or HFIP (direct) | Balances dissolving power with system compatibility.[10] |

| Column Chemistry | Stationary phase material | Polystyrene-divinylbenzene (PS-DVB) | Provides good resolution for a wide range of non-polar polymers.[13] |

| Calibration | Method for converting elution time to MW | Relative, using Polystyrene standards | Provides reliable MWD data, though MW values are relative to PS.[14] |

| Detector | Primary concentration detector | Differential Refractive Index (DRI) | Universal detector for all polymers, responds to concentration changes.[8] |

Visualization: SEC Workflow

Caption: Workflow for this compound MW analysis by SEC.

Absolute Molecular Weight Determination: Light Scattering

While SEC provides an excellent MWD profile, the calculated molecular weights are relative to the calibration standards (e.g., polystyrene). Light scattering (LS) is a powerful, first-principles technique that measures the absolute molecular weight of macromolecules in solution without the need for column calibration.[15][16]

Expertise & Causality: The Power of SEC-MALS

The intensity of light scattered by a polymer molecule is directly proportional to its molar mass and concentration.[16] By coupling a Multi-Angle Light Scattering (MALS) detector online with an SEC system (a configuration known as SEC-MALS), one can measure the absolute MW for every fraction eluting from the column.[17] This provides a true MWD and circumvents inaccuracies arising from structural differences between the polymer of interest (this compound) and the calibration standards.[15] This is a self-validating system because it relies on the fundamental physical principles of light scattering described by the Rayleigh equation, not on a relative comparison.[16][17]

Experimental Protocol: SEC-MALS Analysis

-

System Setup:

-

The SEC system is configured as described previously, but with a MALS detector and a DRI detector placed in series after the columns.

-

The DRI detector serves as the concentration sensor.[17]

-

-

Key Parameters:

-

dn/dc Value: The specific refractive index increment (dn/dc) for the polymer-solvent pair must be known and accurately determined. This value is a constant that relates the change in refractive index to the change in concentration and is critical for accurate MW calculation.

-

Solvent: A high-quality solvent, thoroughly filtered and degassed, is essential to minimize light scattering from dust or microbubbles.

-

-

Data Acquisition & Analysis:

-

Inject the dissolved this compound sample (derivatized or in a direct solvent like HFIP).

-

The MALS software collects scattering data from multiple angles simultaneously with the concentration data from the DRI detector.

-

For each elution slice, the software uses a form of the Zimm equation to calculate the molar mass.

-

The result is an absolute MWD and precise Mw, Mn, and PDI values.

-

Visualization: SEC-MALS System Configuration

Caption: Schematic of a typical SEC-MALS system.

Structural Insights: Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), offers a distinct perspective on this compound characterization. Instead of providing a continuous distribution, it resolves individual oligomeric species, yielding crucial information on repeat units, end-groups, and the presence of cyclic oligomers.[18][19]

Expertise & Causality: Beyond Average Weight

For drug development, understanding the full composition of a polymer excipient is critical. MALDI-TOF MS can identify and confirm the structure of not only the main linear polymer chains (e.g., NH2/COOH terminated) but also cyclic oligomers formed during polymerization.[18] This level of detail is invaluable for understanding potential leachables, degradation pathways, and batch-to-batch consistency. The technique provides direct mass measurements, which can be used to validate the chemical structure and identify unexpected modifications.[19]

Experimental Protocol: MALDI-TOF MS

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent (e.g., HFIP) at a low concentration (~1 mg/mL).

-

Select an appropriate matrix (e.g., dithranol) and dissolving solvent.

-

Mix the sample solution, matrix solution, and optionally a cationizing salt (e.g., sodium trifluoroacetate) in a specific ratio.

-

Spot a small volume (~1 µL) of the final mixture onto the MALDI target plate and allow it to dry completely, forming co-crystals of the analyte and matrix.

-

-

Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

A pulsed laser irradiates the spot, causing desorption and ionization of the polymer molecules.[18]

-

The ions are accelerated into the time-of-flight tube, and their mass-to-charge ratio (m/z) is determined by their flight time.

-

-

Data Interpretation:

-

The resulting spectrum will show a series of peaks, each corresponding to a specific oligomer length.

-

The mass difference between adjacent peaks should correspond to the mass of the caprolactam repeat unit (113.16 g/mol ).

-

Different series of peaks may be observed corresponding to different end-groups (e.g., linear vs. cyclic) or adducts (e.g., sodiated [M+Na]+, potassiated [M+K]+).[18]

-

Complementary Methods: Viscometry and NMR Spectroscopy

While SEC and MS provide detailed MWD and structural information, viscometry and NMR offer simpler, often faster, ways to obtain specific MW averages.

Dilute Solution Viscometry

This classical technique measures the increase in viscosity of a solvent upon the addition of a polymer.[20] The intrinsic viscosity [η] is determined by extrapolating measurements at several dilute concentrations to zero concentration.[20]

-

Causality: The intrinsic viscosity is related to the average molecular weight through the Mark-Houwink-Sakurada equation : [η] = K * M^a.[21] The constants K and 'a' are specific to the polymer-solvent-temperature system. Once these constants are known, the viscosity-average molecular weight (Mv) can be readily calculated. This method is governed by standards like ASTM D5225.[22][23] It provides a single average value, not a distribution, but is a robust and cost-effective method for routine quality control.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) through end-group analysis.[24]

-

Causality: The method relies on the ability to distinguish and accurately integrate the signals from protons on the polymer end-groups versus those on the repeating monomer units.[25] By comparing the integral ratio, one can calculate the degree of polymerization (DP) and, subsequently, Mn.[26] This is an absolute method for Mn but is practically limited to lower molecular weight polymers (typically Mn < 5,000 g/mol ), as the relative intensity of the end-group signals becomes too low to integrate accurately for high polymers.

Method Selection: A Summary and Decision Framework

The choice of technique depends entirely on the information required.

Data Presentation: Comparison of Core Techniques

| Technique | Primary Information | MW Average(s) | Absolute/Relative | Key Advantage | Key Limitation |

| SEC/GPC | Molecular Weight Distribution | Mn, Mw, Mz, PDI | Relative (with conventional calibration) | Robust, provides full distribution shape.[5] | Requires soluble polymer; calibration dependent.[2] |

| SEC-MALS | Absolute MWD | Mn, Mw, Mz, PDI | Absolute | True MW without standards; can reveal structure.[17] | Requires accurate dn/dc; sensitive to impurities. |

| MALDI-TOF MS | Oligomer distribution, End-groups | Mn, Mw (for low MW) | Absolute (mass) | High resolution for oligomers, structural verification.[18][27] | Difficulty with high MW polymers, potential fragmentation. |

| Viscometry | Intrinsic Viscosity | Mv | Relative (via Mark-Houwink) | Simple, cost-effective, fast for routine QC. | Provides only a single average, not a distribution.[1] |

| NMR | End-group Analysis | Mn | Absolute | Provides absolute Mn and structural info.[28] | Limited to low MW polymers due to sensitivity. |

Visualization: Method Selection Logic

Caption: Decision tree for selecting a characterization method.

Regulatory Context and Trustworthiness

For drug development professionals, all analytical methods must be validated and performed within a regulatory framework. Agencies like the FDA and EMA require thorough characterization of excipients to ensure product safety and efficacy.[3] The use of polymers in oral medications must meet specific requirements for purity, quality, and suitability.[3] Techniques like SEC-MALS are increasingly valuable as they provide absolute data, strengthening regulatory submissions.[29] Describing a polymer simply by its "grade" is insufficient; a detailed MWD and compositional analysis provides the necessary data to prove that the material is well-characterized and controlled.

By employing a multi-detector approach (e.g., SEC with MALS, DRI, and Viscometry) and complementing it with orthogonal techniques like MS or NMR, a self-validating and comprehensive data package can be assembled. This multi-faceted characterization builds a foundation of trustworthiness in the material's properties and performance.

References

- How Is Light Scattering Used To Determine Polymer Molecular Weight? - Chemistry For Everyone. (n.d.). YouTube.

- Choi, H., et al. (n.d.). Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry. Bull. Korean Chem. Soc.

- Light scattering for determination of molecular weight and radius of gyration. (n.d.). Tosoh Bioscience.

- Polymer Characterization Using Light Scattering Techniques. (2005, May 10). AZoNano.

- Determining Molecular Weight Using Static Light Scattering (SLS). (n.d.). LS Instruments.

- Determination of Molecular Weight by Light Scattering. (n.d.). Mtoz Biolabs.

- Rapid identification of polyamides using direct analysis in real time mass spectrometry. (n.d.). Wiley Online Library.

- Analysis of polyamides by size exclusion chromatography and laser light scattering. (n.d.). Google Scholar.

- High-Throughput Characterization and Optimization of Polyamide Hydrolase Activity Using Open Port Sampling Interface Mass Spectrometry. (2023, May 12). ACS Publications.

- High-Throughput Characterization and Optimization of Polyamide Hydrolase Activity Using Open Port Sampling Interface Mass Spectrometry. (2023, June 1). ACS Publications.

- GPC/SEC Columns & Standards | Polymer. (n.d.). Agilent.

- CHARACTERIZATION OF POLYAMIDES 6, 11, AND 12: DETERMINATION OF MOLECULAR WEIGHT BY SIZE EXCLUSION CHROMATOGRAPHY. (n.d.). IUPAC.

- Differentiation of Polyamide 6, 6.6, and 12 Contaminations in Polyolefin-Recyclates Using HPLC Coupled to Drift-Tube Ion-Mobility Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). MDPI.

- Regulatory aspects of polymers used and new polymers for oral medication of gastroretentive dosage forms. (n.d.). DOI.

- NMR Determination of The Molecular Weight of Polymers by End-Group Analysis. (2020, October 30). Magritek.

- Determination of the molar mass of polyamide block/graft copolymers by size-exclusion chromatography at room temperature. (n.d.). ResearchGate.

- Regulatory and Scientific Considerations on Characterizations of Complex Polymeric Excipients. (n.d.). FDA.

- Characterization of High Molecular Weight Polyacrylamide Using Asymmetrical Flow Field-Flow Fractionation and Multi-Angle Light Scattering. (n.d.). Postnova Analytics GmbH.

- Key Challenges and Solutions in Polymer Analysis. (n.d.). ResolveMass Laboratories Inc.

- Measuring a Polymer's Molecular Weight with a Viscometer. (n.d.). Sparx Engineering.

- Polymer Molecular Weight Analysis by H NMR Spectroscopy. (2011, May 31). ResearchGate.

- Determination of Viscosity Average Molecular Weight of Polymer (Theory). (n.d.). Amrita Vishwa Vidyapeetham.

- Polymer Analysis in Materials Science. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of Different Molecular Weights Polyacrylamide. (n.d.). IOSR Journal.

- How to Verify Your Polymer's Biocompatibility Using FDA Guidelines. (n.d.). Patsnap Eureka.

- Characterization of polyamides 6, 11, and 12. Determination of molecular weight by size exclusion chromatography (IUPAC Technical Report). (n.d.). ResearchGate.

- Determination of the molecular weight of polymers by end-group analysis. (2020, October 30). Magritek.

- Agilent Polymer Standards for GPC/SEC Column Calibration. (n.d.). Agilent.

- Overview of polymer characterization techniques in pharma. (n.d.). YouTube.

- ASTM D5225 Measuring Solution Viscosity of Polymers with a Differential Viscometer. (n.d.). Infinita Lab.

- Challenges in polymer analysis by liquid chromatography. (n.d.). RSC Publishing.

- Nylon-6,6 oligomers : Synthesis, characterization and relevance to the polymer. (n.d.). Sheffield Hallam University Research Archive.

- Synthesis and Characterization of Different Molecular Weights Polyacrylamide. (n.d.). IOSR Journals.

- Polymer Analysis with GPC - Gel Permeation Chromatography. (n.d.). Scribd.

- GPC/SEC. (n.d.). Cambridge Polymer Group.

- GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). LinkedIn.

- Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. (2000, August 9). Macromolecules.

- Aqueous and polar GPC/SEC columns. (n.d.). Agilent.

- How to calculate molecular mass of a polymer from proton NMR? (2018, February 25). ResearchGate.

- D5225 − 14 - Standard Test Method for - Measuring Solution Viscosity of Polymers with a Differential Viscometer1. (n.d.). ASTM International.

- Challenges in polymer analysis by liquid chromatography. (n.d.). ResearchGate.

- Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (n.d.). Anapharm Bioanalytics.

- Regulatory Considerations for Medical Polymers. (n.d.). Foster, LLC.

- Detection challenges in quantitative polymer analysis by liquid chromatography. (n.d.). PMC - NIH.

- ASTM D5225-14 - Standard Test Method for Measuring Solution Viscosity of Polymers with a. (n.d.). ASTM International.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Challenges in polymer analysis by liquid chromatography - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. scribd.com [scribd.com]

- 8. Cambridge Polymer Group :: GPC/SEC [campoly.com]

- 9. researchgate.net [researchgate.net]

- 10. publications.iupac.org [publications.iupac.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

- 15. youtube.com [youtube.com]

- 16. lsinstruments.ch [lsinstruments.ch]

- 17. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. azonano.com [azonano.com]

- 20. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 21. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 22. infinitalab.com [infinitalab.com]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. complexgenerics.org [complexgenerics.org]

A Comprehensive Technical Guide to the Crystalline Structure of Nylon 6 and its Variants

An In-depth Technical Guide

Introduction: The Significance of Crystalline Structure in Nylon 6

Nylon 6 (polycaprolactam) is a cornerstone of the engineering plastics and synthetic fibers industries, prized for its exceptional mechanical strength, durability, and chemical resistance.[1] These macroscopic properties are not merely a function of its chemical composition but are critically dictated by its microscopic architecture. As a semi-crystalline polymer, Nylon 6 consists of ordered crystalline domains interspersed within a disordered amorphous matrix.[2] The arrangement of polymer chains within these crystalline regions—its polymorphic form—profoundly influences the material's performance characteristics, from its stiffness and thermal stability to its moisture absorption and fatigue resistance.[3]

This guide provides an in-depth exploration of the complex crystalline world of Nylon 6. We will dissect its primary polymorphic forms, the α and γ crystals, elucidate the mechanisms of transformation between them, and examine how processing conditions and chemical modifications can be leveraged to engineer its structure for specific applications. For the research scientist or development professional, a mastery of these principles is fundamental to unlocking the full potential of this versatile polyamide.

The Polymorphic Nature of Nylon 6

Nylon 6 primarily exists in two distinct crystalline forms, the α and γ phases. The coexistence and relative proportions of these polymorphs are highly dependent on the material's thermal and mechanical history.[1]

The α-Crystalline Form: The Stable State

The α-form is the most thermodynamically stable crystalline structure of Nylon 6.[4] It is characterized by a monoclinic unit cell where the polymer chains are fully extended in an all-trans conformation. The defining feature of the α-form is its hydrogen bonding network. Sheets are formed by strong hydrogen bonds linking adjacent antiparallel chains.[5][6] These sheets then stack via weaker van der Waals forces, creating a dense, tightly packed structure. This efficient packing contributes to the higher density and stiffness associated with the α-phase.

The γ-Crystalline Form: The Metastable State

The γ-form is a kinetically favored, metastable structure.[4][7] It is often formed under conditions of rapid cooling or high stress, such as in melt extrusion or electrospinning.[1][4] In this form, the polymer chains are slightly twisted out of the all-trans conformation, allowing hydrogen bonds to form between parallel chains.[5] This arrangement results in a pseudohexagonal or monoclinic packing that is less dense than the α-form.[1][8] While thermodynamically less stable, some computational and experimental evidence suggests the hydrogen bonds in the γ-form may be stronger and more linear than those in the α-form.[8]

The α vs. γ Form: A Comparative Summary

The choice between promoting the α or γ form is a critical consideration in material design. The following table summarizes their key distinguishing features.

| Feature | α-Crystalline Form | γ-Crystalline Form |

| Thermodynamic Stability | Most stable form[4] | Metastable, kinetically favored[4][7] |

| Chain Arrangement | Antiparallel chains within H-bonded sheets[5] | Parallel chains within H-bonded sheets[5] |

| Chain Conformation | Fully extended (all-trans)[1] | Slightly twisted[5] |

| Crystal System | Monoclinic[5] | Monoclinic / Pseudohexagonal[1] |

| Formation Conditions | Slow cooling, annealing, crystallization from solution[9][10] | Rapid cooling, melt spinning, drawing[1][4] |

| Mechanical Properties | Higher stiffness, hardness[3] | Higher flexibility, toughness |

| Hydrogen Bonding | Inter-chain, forming sheets[1] | Inter-chain, slightly different geometry[1][8] |

The α-γ Phase Transition

The ability of Nylon 6 to transition between its crystalline forms is a key aspect of its processability and performance. This transformation is not instantaneous and is governed by specific energetic inputs.

Mechanisms of Transformation

-

Thermal Treatment (Annealing): Heating Nylon 6 that is rich in the γ-phase to a sufficiently high temperature (e.g., above 150-170°C) provides the molecular mobility needed for the chains to reorganize.[1] This process often occurs via a melt-recrystallization mechanism, where the less stable γ-crystals melt and then recrystallize into the more stable α-form.[1] This is frequently observed as an exothermic peak in a DSC scan just before the final melting endotherm.[1]

-

Mechanical Stress (Drawing): Applying tensile stress, as in fiber drawing, can induce a solid-state transformation from the γ-phase to the α-phase.[4][11] The mechanical energy forces the twisted chains of the γ-form to extend and align, facilitating their reorganization into the more compact α-structure. This process is crucial in the manufacturing of high-strength Nylon 6 fibers.[11]

-

Chemical Treatment: Exposure to certain chemicals, such as aqueous iodine-potassium iodide solutions, can favor the conversion of the α-form into the γ-form.[8]

The Brill Transition

Separate from the α-γ transition, the α-phase itself undergoes a reversible, temperature-dependent crystal-to-crystal change known as the Brill transition.[1] Upon heating to elevated temperatures (e.g., 180–190°C), the monoclinic structure of the α-form transitions to a high-temperature monoclinic form that has pseudohexagonal symmetry.[1][12] This is observed in XRD as the two main α-phase diffraction peaks moving closer together.[12] This transition is attributed to increased conformational motion within the crystal lattice just prior to melting.[1][13]

Visualization of Key Crystalline Structures

To better understand the molecular arrangements, the following diagrams illustrate the hydrogen bonding schemes in the α and γ forms and a typical workflow for their characterization.

Caption: Hydrogen bonding (dashed lines) in α and γ forms of Nylon 6.

Caption: Experimental workflow for crystalline structure characterization.

Crystalline Structure of Nylon 6 Variants

Modifying the basic Nylon 6 polymer backbone has significant consequences for its ability to crystallize.

Copolymers

Introducing comonomers into the Nylon 6 chain disrupts the regularity of the polymer backbone. This disruption hinders the chain-packing efficiency required for crystallization. As a result, Nylon 6 copolymers generally exhibit:

-

Lower overall crystallinity: The non-uniform chain structure makes it more difficult for long, ordered crystalline regions to form.[14]

-

Reduced crystallization temperature (Tc): More supercooling is required to initiate crystallization due to the kinetic barriers imposed by the comonomer units.[15]

-

Potential shift in dominant polymorph: The disruption can favor the formation of the less-ordered, kinetically preferred γ-form over the α-form.[14]

Nanocomposites

The addition of nanofillers, particularly exfoliated clay platelets (e.g., montmorillonite), can have a profound effect on the crystallization of Nylon 6.[16] The dispersed nanoclay surfaces act as heterogeneous nucleating agents, providing sites for crystal growth to begin. This typically leads to:

-

Increased crystallization rate: Nucleation occurs at higher temperatures and proceeds more rapidly.[16]

-

Formation of the γ-phase: The clay surfaces often promote the growth of the γ-crystalline form, especially in the "skin" layer of injection-molded parts where cooling rates are highest.[16] The core of the part may still contain a mixture of α and γ phases.

Experimental Characterization Techniques

A multi-technique approach is essential for a comprehensive understanding of the crystalline structure.

Wide-Angle X-ray Diffraction (WAXD)

WAXD is the definitive technique for identifying crystalline polymorphs and quantifying crystallinity. It directly probes the d-spacing between planes of atoms in the crystal lattice.

Key Identifiers:

-

α-form: Shows two strong, characteristic diffraction peaks at 2θ angles of approximately 20-21° and 23-24°, corresponding to the (200) and a mix of the (002)/(202) crystallographic planes, respectively.[1][17]

-

γ-form: Typically displays a single, more intense diffraction peak around a 2θ of 21.5°, which may have a shoulder.[1][17]

| Crystalline Form | Key Diffraction Peaks (2θ) | Corresponding Planes |

| α-form | ~20.7° and ~23.2° | (200) and (002)/(202)[17] |

| γ-form | ~21.5° (often with shoulder) | (001) or (200)[5][17] |

Experimental Protocol: WAXD Analysis of Nylon 6 Film

-

Sample Preparation: Cut a flat section of the Nylon 6 film or prepare a pressed pellet of uniform thickness (~1 mm).

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).

-

Data Collection:

-

Scan Range (2θ): 5° to 45°.

-

Step Size: 0.02°.

-

Dwell Time: 1-2 seconds per step.

-

-

Data Analysis:

-

Perform background subtraction on the resulting diffractogram.

-

Identify the angular positions of the main diffraction peaks to determine the presence of α and/or γ phases.

-

Deconvolute the amorphous halo from the crystalline peaks. The ratio of the integrated area of the crystalline peaks to the total scattered area gives the degree of crystallinity.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing quantitative data on thermal transitions.

Key Identifiers:

-

Melting Temperature (Tm): The α-form typically melts around 220-222°C.[1]

-

Crystallization Temperature (Tc): On cooling from the melt, an exothermic peak indicates crystallization. The temperature and sharpness of this peak relate to the crystallization rate.

-

γ to α Recrystallization: An exothermic peak appearing before the main melting peak during a heating scan can indicate the melt-recrystallization of the metastable γ-form into the stable α-form.[1]

-

Degree of Crystallinity (%Xc): Calculated using the formula: %Xc = (ΔHm / ΔH°m) * 100, where ΔHm is the measured heat of fusion from the melting peak and ΔH°m is the theoretical heat of fusion for 100% crystalline Nylon 6 (~240 J/g).[18]

| Thermal Event | Typical Temperature | Enthalpy Change |

| Glass Transition (Tg) | 40 - 60°C | Step change in heat capacity |

| γ to α Recrystallization | 150 - 210°C | Exothermic |

| Melting (Tm) | ~220 - 222°C | Endothermic |

| Crystallization (Tc) | ~170 - 190°C | Exothermic |

Experimental Protocol: DSC Analysis of Nylon 6

-

Sample Preparation: Accurately weigh 5-10 mg of the material into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., Nitrogen) at 50 mL/min.

-

Thermal Program (Heat-Cool-Heat):

-

1st Heat: Ramp from 25°C to 250°C at 10°C/min. This scan reveals the thermal history of the as-received sample.

-

Isothermal Hold: Hold at 250°C for 3-5 minutes to erase prior thermal history.[10]

-

Cool: Cool from 250°C to 25°C at 10°C/min. This measures the melt crystallization behavior.

-

2nd Heat: Ramp from 25°C to 250°C at 10°C/min. This provides data on the inherent properties of the material under controlled cooling.

-

-

Data Analysis: Integrate the areas of the melting (ΔHm) and crystallization (ΔHc) peaks and determine the peak temperatures (Tm, Tc). Calculate the degree of crystallinity.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy probes the vibrational modes of chemical bonds. Certain absorption bands are sensitive to the specific chain conformation and hydrogen bonding environment, allowing for the differentiation of α and γ forms.

| Crystalline Form | Key FTIR Bands (cm⁻¹) | Vibrational Assignment |

| α-form | ~930, ~1201 | Amide III, C-N stretch |

| γ-form | ~976, ~1215 | Amide III, C-N stretch |

| Amorphous | ~980, ~1170 | - |

Experimental Protocol: FTIR-ATR Analysis of Nylon 6

-

Sample Preparation: Ensure the surface of the Nylon 6 sample is clean and flat.

-

Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection:

-

Collect a background spectrum of the empty ATR crystal.

-

Press the sample firmly against the ATR crystal to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Examine the spectral region from 900 cm⁻¹ to 1300 cm⁻¹.

-

Identify the presence and relative intensity of bands characteristic of the α-form (e.g., 930 cm⁻¹) and γ-form to qualitatively assess the polymorphic content at the sample surface.

-

Conclusion

The crystalline structure of Nylon 6 is a rich and complex field, central to its performance as an engineering material. The existence of two primary polymorphs—the thermodynamically stable α-form and the kinetically favored γ-form—provides a powerful toolkit for material scientists. By carefully controlling processing parameters such as cooling rate, annealing temperature, and mechanical drawing, it is possible to tailor the α/γ ratio and the overall degree of crystallinity.[1][9][11] Furthermore, chemical modifications through copolymerization or the inclusion of nanocomposites offer additional routes to manipulate the crystalline architecture. A thorough characterization using a combination of WAXD, DSC, and FTIR is essential to correlate these microscopic structures with the macroscopic properties desired for any given application, ensuring a robust and reliable product.

References

- Crystalline Morphology and Polymorphic Phase Transitions in Electrospun Nylon 6 Nanofibers - PMC. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJvHztfz8buHwVfE9A7l6ZtchpgSU4M_ad_VEkIN8ICklO0oPC3cBsEQneTq_AvQL8LeyGsOmpaYTSMXCnbVSE3o3tMzMsctmQsjh1401M9ziKMG1REBS-XN2ayS4NyaYMlG1FX0ScFT_NMs=]

- On the Crystal Structure and Morphology of Nylon 6,6: from Single Crystals to Spherulites. (n.d.). DSpace@MIT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGetU-cT3XTxiaGnd-ySjZhpvYy7SJQNE3eHUvQce3oqMom5iFgtfwCbTUlNViF836Fifdt-XJaaMVgy0q5FOOe_wisHr8eLgNWOMGXxA_hsIUff7jYJkFryWRriZFltVaQvophU4heTQmyK65MCk7X-2FG1WuiR78TZ74MMzzrJH7jbqH6iPP0xnn-X3gzKWl3S7hUztLtiNBFVX51SDAM7MgXHQMYyMCwMfbHQz8qQFYADbvcJRjvqQ==]

- Metastable crystalline phases in nylon 6. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8CJUdCAUE7LT9bMhMUUCUZJumh2xN3hBkspN6XaEQCp_pqfT4-1XkjYLo9GV9w_I5Igv8Vi6biUWD0MI_EnGE4aGNkTLRJBh3LUSegCuXs9EN2NjLUGqlPjeLp-ABVMCqlt59Iyt0AnPiJllBGWM29yxI-j0-Zm11zSvbtKuzRVW9xWGLcGJzDZLuv_J0RPfxLyLwWxo=]

- Insights into Structure and Mechanical Behavior of α and γ Crystal Forms of Nylon-6 at Low Strain by Infrared Studies. (2003). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM9tGSuUggxfGvz5Rs5qWJRSU-TntBEwOJ30oRLR3OqOR6_vqLmE_zUFr-Z-VB2AKWYKnHM_MJ4fvYeo5FzgZ2ChYjUk1bywNjkjOf7VO_92l5jZkp5cvSAeqTqz60K_850xj4PvFOO6k=]

- Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUlU8pkY1fXZCYiM9vQFStEOeZfKvD6aQDU4hYwnw2DxxNJxLR_ziIWt63BzAXeQOR2UB3jNg6yZdV2aSRRu0jfGfQrljNAtY08_7gvgo6TIYmsIN9pMK_K5jpNETEmKu8QQ==]

- Study of hydrogen bond dynamics in Nylon 6 crystals using IR spectroscopy and molecular dynamics focusing on the differences between α and γ crystal forms. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFofuSyyVLS0Xw1nVHnKPE9Zbf84buIjLd29vNvRh5odOlCui4UodhmyjGmadS9QB6LOvKNOh9pMpQ-9NDDiTVSF2J7LvjSwQ4ytNJjtOP6hdlJCd7phwJqZjfo5b-9QAJt-gdhHlL6SE9pkKVW8HoIg9rxR3bPvAIkg5_gvjnF-gfyhG65H4YSm_I5sC4DwL3QUvTWMpSwIN9xqMRMksfHOjip6tbKa6GKelH2a01ugX_pToVSzufaXava3JSnDNXbeBoShjKE46bBO5P9k6zzF0V5v4DHycsr2w9ByimwEERvcPO1NRqkZ6bNAObBu_0jvL8AFrbP_kvFDnNY1u8U5Mw1e-FJVyCj]

- High-Temperature X-ray Diffraction Studies on the Crystalline Transitions in the α- and γ-Forms of Nylon-6. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZslagrKIGfxabTpc8gWbhwgH2VqfN9AqjUKkKVVEw3W9ZKQzSn9TuA5GgUwplm4BbxJpP6Et0d_Z0J0qVcJ4nt5rRSFcws4Zsah9Dz7zJAhbYSiA5Mzo4CecBZ1lttqEYffTTFg==]

- Studies on crystalline forms of nylon 6. II. Crystallization from the melt. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeoIHzRa-ARI5mb1zafivfYyit-Uv-DjGHPUNLlNH9D0BvcuRi5vWXzBkWcTCVN8-256ZcgR_93N6K8z1ZYC-yFfMrGFSzQn4nUbklBi7E7kbLo1m13Kxeb38Hz56C3-TAzktucyEq5bwAn2p3hmYYY2DdqZbzmNCOjtpvuvtH-SKfoepLC3g5h5iwaQnS5IWAr6e4dloSXhtILi3qgvCdUowCEuu7-BbpKGgrKvQzb-eTLc-HKQ==]

- Crystal Structure and Properties of N6/AMCC Copolymer from Theory and Fiber XRD. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqjocnQdJgoww9pxFjWWFKRLH3G9fTqdtScZjXT4EeLXAkDADVv17ALIM91-vRoQpLg44ezJkpru7gEI14pWnlW7M6qudlgXPFcf5dXclSgx29M0K4YdSO6QJ5yJT3W914CQtD8z724CCo5fhfC8hP0eVC1nGY5JtOOJRbarAs25A5FezZ8-36fuozdJlxdcS6h6xQbp2GEQ_tBYlldSSwwsBESYajEABa342Gb69UgLa9OW6eSJYXkWtOAuc=]

- Studies on the crystallization and melting of nylon-6,6: 1. The dependence of the Brill transition on the crystallization temperature. (n.d.). ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjaauwXftJGZp5CMLGt8DFwXyGFnEWG8EMcBxsL5WLP3iR3_60U1HJgT86Vv7SP6ocjmq-Igl0bafC3F9tC9NB6wa3aWPtu1waCZZUara2bSQioFmt4v1pAxkluMn9c6YypY1GQ8hBRJB8yaI=]

- Defects in alpha and gamma crystalline nylon6: A computational study. (2015). AIP Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrmJHLQ5XAhH0i4BrOB8297xSi91g79n5IGkUWtgDNlohjwm6eXspCgHo-8fL0X3C_yBMe8QGA0PHQiBP-Jw5dRNyNuWdSJ_GXvXD08cQ66lZVYTOCExM3BuoN5ZvEIyprDjOxMBYX-Lu0DOtmULWE5NC7G09JYDzGiUgOeX-N8ePGLLPkwx7jZJLbRJIRmexT4jorOmGtx-nOrrPIAYYsb2Y=]

- Comparative Analysis of Nylon 6 and Nylon 66: Structure, Properties, and Applications. (n.d.). Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMquNg5nPIRJwikNFfbZVjIZbh_WOhAzp9639v_8dGf_Wq9hhaP9HlQ_dS7VhsF4qMi_0NBZC3qIt3mwEtrvgvE2Q2auppc6yeVzzYjc_f0CRXquBP07SNtjShTdmIY0CWUsaM0Tu1S0Xhln8jPh4xO57cNFtyKxXJH_gFDOf7uMl-Mwo1fCsQGQRSSuwvht-DwWpSdH-TxuesRHdju-IUs3qkn3JmDHyo2tfHigPfMsNFZbHnp1NvbyVMO1PHSKdztHCofw==]

- Crystal structure of the γ‐form of nylon 6. (n.d.). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs1rDgTtMah314ZRcuQWZGXnLYCZ9Btk6nJ2d5ql5q-oK8vgHRbeFsqSqCyAgJbqotAnNFOKVYE3ZbkCqs6bsaZ6QHdIOwj607Ga99a9or6Vnxpbgsfw1RucwVjyn7ZU94pY9i34sZM5paUWlG7Vtg5lG0JHErlDmIlOcXpBEpKeOn--jh42eyrcQrLQDzJrHMsN7FNZdRFqoP5QyZfegdz3GONu2nn4XMLN0S2OjU7kL5EGD5u7MvNmHJarTclPD333BiNEcvIHs9MTtBBkzoe1V0Bw==]

- Nylon 6 Crystal Structures, Folds, and Lamellae from Theory. (2002). Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvqe1hM3QOyh22G_lzXOQB4Ca2gpXrl04E66Vf9_FDptYN3sd3Q5YbSVWUI52dGzfISSThoL6UwOU_IobktRzxelQX7uXkB3zlZrkUAdfl7JlQibSCM0Wk5nqGA8gh4cSIriLxBJR3ZDIAyJRMVBXo1gPmG3Xdprace9rNmBsBhdL4rapcyUTM4078ptT9yPn0eBTKGfo8IkSncgQmQwx5JpxbtsJM931fVzjtish30Vg5KGU-kTYMnHEQ3mVtTcQbVDbAMnXtsSI=]

- Structures of Monodisperse Nylon 6 Oligoamides. Onset of Chain-folding. (1998). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4K9Iic2YOawq8VOrIJxlFyqza6G4KOZvtWpwOdEAUzVgQWUiFsuLZremv-ZNyGZJY84PBV52IIep-HTS7M1CLQ-_BP4fBB-D5F52h6N9dtBIg9aYqV2ctQ6eH8szoRLMqzq8v5w==]

- Separation of polymerization and crystallization processes for nylon-6. (n.d.). ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjqGWA_JGWtn6yNBYVICcnJ760GlY1GA4HZXIi-VXOm0Y5OBDSLrITxkJGTyzyVtoA4DZyFeW0LKCCqwMeiIS0JD9pjlNsizTx3tJ0K5usHvIRvGfkbqUU3i3VIRbOAiVwaZVTndZGY8kR0Mc=]

- Nonisothermal Crystallization Behaviors of Structure-Modified Polyamides (Nylon 6s). (2020). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5duZYNzS_ep7106vt1x04PhswFWz473q0aDZpd9YeDc06O52tVa240cGQxlOkFcBOHzqkcwGXv6dOAwh1zx987JEtkUtXWhWGZPsVQnyMV2tMTfArG0WRXVGl9WkPAgA6O5UfPcPABPHNPrM=]

- Aliphatic polyamides (nylons): Interplay between hydrogen bonds and crystalline structures, polymorphic transitions and crystall. (2021). UPCommons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAILWql9NQBuf0j9p6C_h105VS7ydFsj9dLmrjpenPN2jH-JoMLBQuuDjnOoNdOsLoTWBDPTYDc9K1RZlCEh3zndgv8HrYwocbyvcrkbQ1ic-NogLI_YPShb-nTcgUUFXWMYfr5jOVQkevZv1SJs4wLZKLLKGIlyxogm-agALuZ80uLHY0SOnoEbvHFc=]